1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with 1-aryloxy-4-chlorobut-2-ynes in the presence of a base such as potassium carbonate (K2CO3) or under phase-transfer catalysis (PTC) using t-butyl-ammonium bromide (TBAB) as a catalyst in NaOH/chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): This compound shares structural similarities and may exhibit similar chemical properties.
2-(4-METHYLSULFANYL-PHENYL)-1-MORPHOLIN-4-YL-ETHANETHIONE: Another structurally related compound with potential biological activities.
Uniqueness
1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C23H29N3O2/c1-19-8-2-5-11-22(19)28-15-7-6-12-26-21-10-4-3-9-20(21)24-23(26)18-25-13-16-27-17-14-25/h2-5,8-11H,6-7,12-18H2,1H3 |
InChI Key |
UPAFXZOISYEIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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